molecular formula C16H17N3O3 B13471106 3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13471106
M. Wt: 299.32 g/mol
InChI Key: HIBQQIWHALITHF-UHFFFAOYSA-N
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Description

3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione is a synthetic compound known for its significant biological and pharmacological activities. It is a derivative of thalidomide and has been extensively studied for its immunomodulatory and antiangiogenic properties. This compound is commonly used in the treatment of multiple myeloma and myelodysplastic syndromes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione typically involves the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the isoindoline ring.

    Piperidine Ring Formation: The piperidine ring is formed through a series of condensation reactions.

    Oxidation and Reduction: The final steps involve oxidation and reduction reactions to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Large reactors are used to carry out the cyclization and amination reactions.

    Purification: The compound is purified using techniques such as crystallization and chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing various derivatives for chemical studies.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: It is used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological disorders.

    Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione involves modulation of the immune system and inhibition of angiogenesis. It acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3. This results in the inhibition of multiple myeloma cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound with similar immunomodulatory properties.

    Pomalidomide: Another derivative with enhanced potency and similar applications.

    Lenalidomide: A closely related compound with similar therapeutic uses.

Uniqueness

3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione is unique due to its specific molecular structure, which confers distinct biological activities and therapeutic potential. Its ability to modulate the immune system and inhibit angiogenesis makes it a valuable compound in the treatment of hematological disorders .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(7-amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H17N3O3/c17-12-2-1-8-5-9-7-19(16(22)11(9)6-10(8)12)13-3-4-14(20)18-15(13)21/h5-6,12-13H,1-4,7,17H2,(H,18,20,21)

InChI Key

HIBQQIWHALITHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1N)C(=O)N(C3)C4CCC(=O)NC4=O

Origin of Product

United States

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